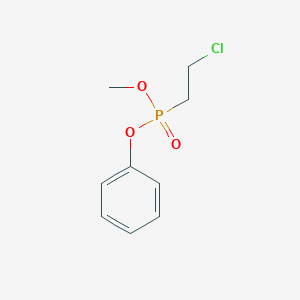![molecular formula C26H38Br2O8 B12559077 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene CAS No. 174713-42-9](/img/structure/B12559077.png)
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is a complex organic compound characterized by its naphthalene core and multiple ethoxy and bromoethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy groups make the compound susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation might produce a corresponding carboxylic acid derivative.
科学的研究の応用
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Materials Science: The compound’s multiple ethoxy groups make it useful in the design of flexible and conductive polymers.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific studies are limited.
作用機序
The mechanism of action for 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene primarily involves its reactivity due to the bromoethoxy groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through these reactions.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the bromoethoxy group and is used in similar nucleophilic substitution reactions.
1,5-Bis(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)naphthalene: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution but potentially useful in other types of reactions.
Uniqueness
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is unique due to its combination of a naphthalene core with multiple bromoethoxy groups, providing a versatile platform for further chemical modifications and applications in various fields.
特性
CAS番号 |
174713-42-9 |
|---|---|
分子式 |
C26H38Br2O8 |
分子量 |
638.4 g/mol |
IUPAC名 |
1,5-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]naphthalene |
InChI |
InChI=1S/C26H38Br2O8/c27-7-9-29-11-13-31-15-17-33-19-21-35-25-5-1-3-23-24(25)4-2-6-26(23)36-22-20-34-18-16-32-14-12-30-10-8-28/h1-6H,7-22H2 |
InChIキー |
QEBGKBMAEKERIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2OCCOCCOCCOCCBr)C(=C1)OCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


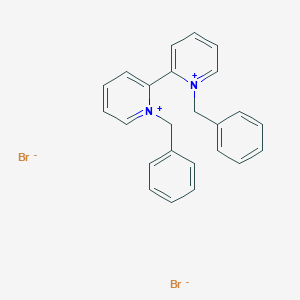
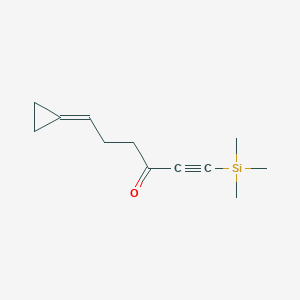
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
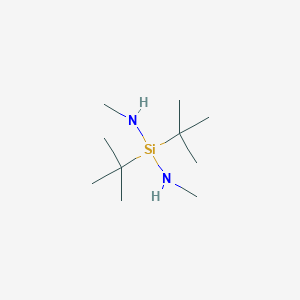

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
phosphane](/img/structure/B12559053.png)
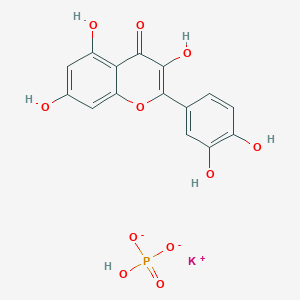
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
